InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
.
tert-Butyl (5-methylisoxazol-3-yl)carbamate is a chemical compound characterized by the molecular formula and a molecular weight of 198.22 g/mol. This compound is notable for its interactions with biological systems, particularly its role as an inhibitor of the FLT3 receptor tyrosine kinase, which is significant in the context of certain cancers, especially acute myeloid leukemia. The compound's structure includes a tert-butyl group and a 5-methylisoxazole moiety, contributing to its biological activity and potential applications in medicinal chemistry.
The compound is classified under carbamates, which are esters of carbamic acid. It is synthesized primarily through organic reactions involving isoxazole derivatives and carbamate precursors. The synthesis typically involves the reaction of 5-methylisoxazole with tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.
The synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate generally follows these steps:
The reaction mechanism involves nucleophilic attack by the nitrogen atom of the isoxazole on the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the carbamate linkage. The process can be monitored using thin-layer chromatography to assess progress and purity .
The molecular structure of tert-Butyl (5-methylisoxazol-3-yl)carbamate features:
The compound's structural data can be represented as follows:
tert-Butyl (5-methylisoxazol-3-yl)carbamate can undergo various chemical reactions:
The primary mechanism of action for tert-Butyl (5-methylisoxazol-3-yl)carbamate involves its inhibition of FLT3, a receptor tyrosine kinase implicated in cell proliferation and survival pathways in cancer cells.
Key chemical properties include:
tert-Butyl (5-methylisoxazol-3-yl)carbamate has significant applications in scientific research, particularly in drug development targeting FLT3 for cancer therapies. Its role as an inhibitor makes it a candidate for further studies aimed at developing effective treatments for acute myeloid leukemia and potentially other malignancies associated with FLT3 dysregulation .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: